molecular formula C14H12N2O3 B10756683 2-((3'-Methyl-4'-hydroxyphenyl)azo)benzoic acid

2-((3'-Methyl-4'-hydroxyphenyl)azo)benzoic acid

Cat. No.: B10756683
M. Wt: 256.26 g/mol
InChI Key: SBSCJWJICRGLIV-UHFFFAOYSA-N
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Description

2-((3’-Methyl-4’-hydroxyphenyl)azo)benzoic acid is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a central azo group (N=N) conjugated to benzene rings. This compound is known for its vibrant color and is often used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3’-Methyl-4’-hydroxyphenyl)azo)benzoic acid typically involves the diazotization of 3-methyl-4-aminophenol followed by coupling with benzoic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the azo compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-((3’-Methyl-4’-hydroxyphenyl)azo)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((3’-Methyl-4’-hydroxyphenyl)azo)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of active amines that interact with cellular components. These interactions can affect various molecular targets and pathways, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenylazo)benzoic acid: Similar structure but lacks the methyl group.

    2-(3’,5’-Dimethoxy-4’-hydroxyphenyl)azo)benzoic acid: Contains additional methoxy groups.

Uniqueness

2-((3’-Methyl-4’-hydroxyphenyl)azo)benzoic acid is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological interactions. This structural variation can lead to differences in its applications and effectiveness compared to similar compounds .

Properties

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

2-[(4-hydroxy-3-methylphenyl)diazenyl]benzoic acid

InChI

InChI=1S/C14H12N2O3/c1-9-8-10(6-7-13(9)17)15-16-12-5-3-2-4-11(12)14(18)19/h2-8,17H,1H3,(H,18,19)

InChI Key

SBSCJWJICRGLIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC=CC=C2C(=O)O)O

Origin of Product

United States

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